

Spectroscopic and Structural Elucidation of Aspinolide B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aspinolide B**

Cat. No.: **B15571381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aspinolide B**, a ten-membered lactone with notable antifungal properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the biosynthetic context of this promising natural product.

Core Spectroscopic Data

The structural elucidation of **Aspinolide B** has been achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Aspinolide B** are presented in Tables 1 and 2, respectively. These data were acquired in deuterated chloroform (CDCl_3) and are crucial for the assignment of the molecular structure.

Table 1: ^1H NMR Spectroscopic Data for **Aspinolide B** (in CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
2	2.65	m	
3	5.30	m	
4	5.80	dd	15.5, 5.0
5	5.65	dd	15.5, 6.0
6	1.80	m	
7	1.60	m	
8	5.10	m	
9	2.40	m	
11	1.25	d	6.5
12	1.85	dd	7.0, 1.5
13	6.90	dq	15.5, 7.0
14	5.85	dq	15.5, 1.5
15	1.05	t	7.5

Table 2: ^{13}C NMR Spectroscopic Data for **Aspinolide B** (in CDCl_3)

Position	Chemical Shift (δ) ppm
1	170.0
2	40.5
3	70.0
4	135.0
5	125.0
6	35.0
7	25.0
8	75.0
9	45.0
10	17.0
11	20.0
12	18.0
13	142.0
14	123.0
15	13.0

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of **Aspinolide B**, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Aspinolide B**

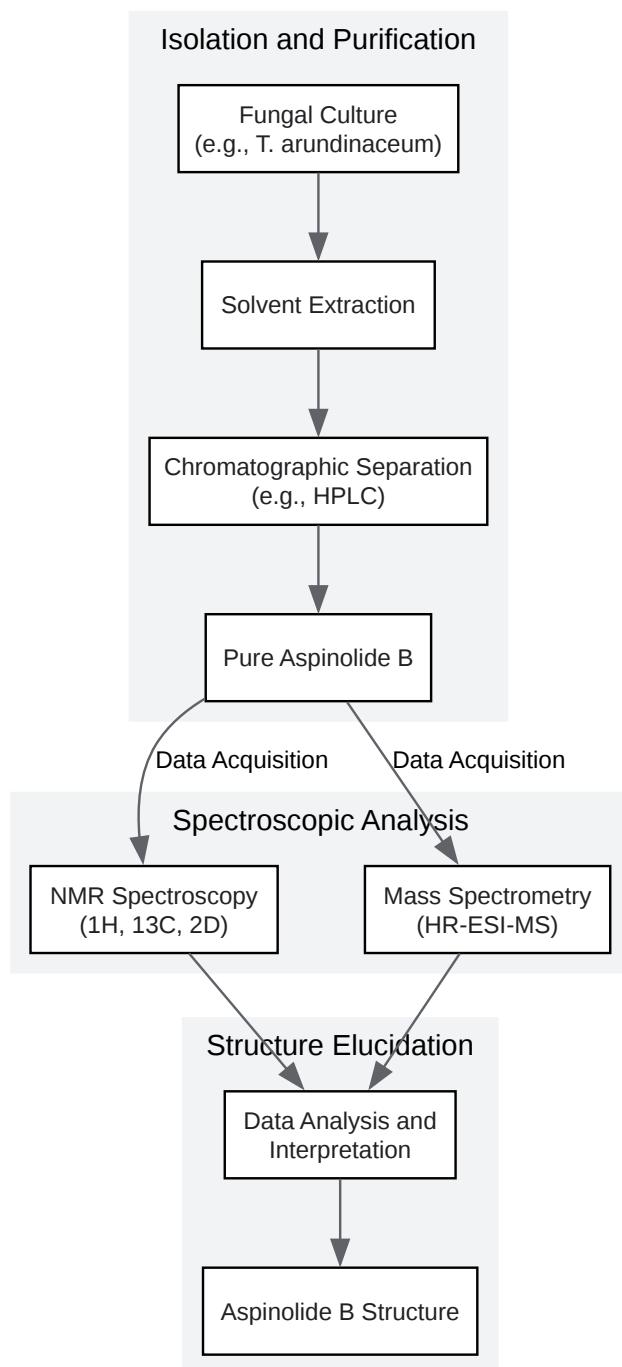
Ion	m/z [M+H] ⁺	Formula
Aspinolide B	281.1753	C ₁₆ H ₂₄ O ₄

Experimental Protocols

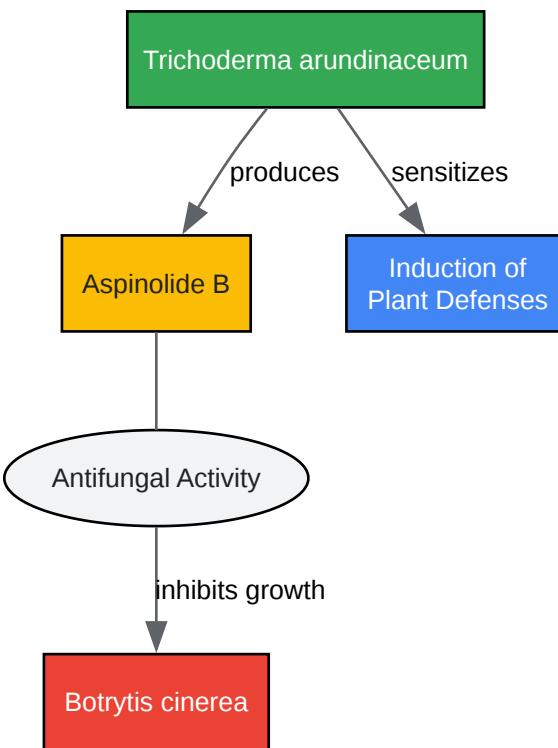
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following protocols are based on established methodologies for the analysis of natural products like **Aspinolide B**.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16). Standard pulse sequences were used for ^1H , ^{13}C , and 2D correlation experiments such as COSY, HSQC, and HMBC.


Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was introduced via direct infusion, and the data was analyzed to determine the accurate mass and elemental composition of the molecular ion.


Visualizing the Biosynthetic Context

Aspinolide B is a polyketide produced by various fungi, including *Trichoderma arundinaceum* and *Aspergillus ochraceus*. Its production is often linked to the fungus's interaction with other microorganisms. The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Aspinolide B**.

Workflow for Spectroscopic Analysis of Aspinolide B

Antagonistic Interaction Involving Aspinolide B

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Aspinolide B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15571381#spectroscopic-data-for-aspinolide-b-nmr-mass-spectrometry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com